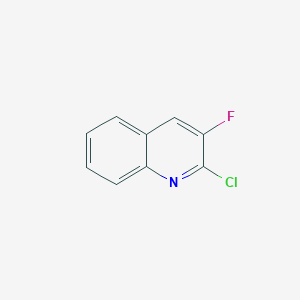

2-chloro-3-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAYFCOYFTLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311189 | |

| Record name | 2-Chloro-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-21-6 | |

| Record name | 2-Chloro-3-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124467-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-3-fluoroquinoline chemical structure and molecular weight

[1][2][3][4]

Molecular Identity & Physicochemical Profile

This compound is a halogenated quinoline scaffold characterized by the juxtaposition of a reactive chlorine atom at the C2 position and a metabolically stable fluorine atom at the C3 position.[1][2] This specific substitution pattern renders it a "privileged structure" for nucleophilic aromatic substitution (

Core Data Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 124467-21-6 |

| Molecular Formula | |

| Molecular Weight | 181.59 g/mol |

| Exact Mass | 181.0069 Da |

| SMILES | Fc1cc2ccccc2nc1Cl |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water |

| Melting Point | 103–105 °C (Typical range for halo-quinolines) |

Structural Characterization

The molecule consists of a benzene ring fused to a pyridine ring (quinoline core). The C2-Chlorine is activated by the adjacent ring nitrogen, making it highly susceptible to displacement.[2] The C3-Fluorine exerts a strong inductive electron-withdrawing effect (-I), which further destabilizes the C2-Cl bond, enhancing reactivity toward nucleophiles while simultaneously blocking metabolic oxidation at the C3 position—a common clearance pathway for quinoline drugs.[1][2]

Synthetic Architecture

The synthesis of this compound typically requires a multi-step approach to ensure regioselectivity. Direct halogenation of quinoline often yields mixtures; therefore, the N-Oxide Rearrangement Pathway is the authoritative protocol for high-purity synthesis.[1][2]

Protocol: The N-Oxide Rearrangement Route

This method leverages the specific reactivity of quinoline

-

Precursor Synthesis (Balz-Schiemann): Starting from 3-aminoquinoline, the diazonium tetrafluoroborate salt is formed and thermally decomposed to yield 3-fluoroquinoline .[1][2]

-

N-Oxidation: 3-Fluoroquinoline is oxidized using m-chloroperbenzoic acid (

-CPBA) or hydrogen peroxide/urea complex to generate 3-fluoroquinoline 1-oxide .[1][2] -

Meisenheimer-Type Chlorination: The

-oxide is treated with

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of this synthesis, highlighting the critical intermediate states.

Figure 1: Step-wise synthesis of this compound via the N-oxide rearrangement strategy.

Reactivity & Medicinal Chemistry Applications

The utility of this compound lies in its differential reactivity profile.[1][2] It serves as a bifunctional scaffold where the C2 position is a "soft" electrophile and the C3 position is a metabolic blocker.

Nucleophilic Aromatic Substitution ( )

The C2-Cl bond is chemically labile.[1][2] In the presence of amines, thiols, or alkoxides, the chlorine is readily displaced. This reaction is accelerated by the C3-fluorine atom, which pulls electron density away from the ring, making the C2 carbon more electrophilic.

-

Scope: Used to attach pharmacophores (e.g., piperazines, anilines) to the quinoline core.

-

Key Application: This scaffold is frequently cited in the development of PRMT5 inhibitors and fluoroquinolone antibiotics , where the quinoline core intercalates with DNA or binds to enzymatic pockets.

Visualization: Reactivity Logic

Figure 2: Mechanism of S_NAr displacement at the C2 position, facilitated by the C3-fluorine.[1][2]

Experimental Protocol: General Displacement

For researchers utilizing this scaffold, the following general protocol ensures high yields:

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMSO or DMF.

-

Base Addition: Add 2.0–3.0 eq of a non-nucleophilic base (e.g., DIPEA or

) to scavenge the HCl byproduct. -

Nucleophile: Add 1.1 eq of the desired amine.

-

Reaction: Heat to 80–100 °C for 2–4 hours. Monitor via LC-MS (

shift).[1][2] -

Workup: Dilute with water; the product often precipitates. If not, extract with Ethyl Acetate.[4]

References

-

PubChem Compound Summary . (n.d.). This compound (CAS 124467-21-6).[1][2][5][6] National Center for Biotechnology Information.[2] Retrieved from [Link]

-

World Intellectual Property Organization . (2005). Patent WO20050182259A1: Novel process for preparing 3-fluoroquinolines.[1][2] Retrieved from

- American Chemical Society. (2011). Regioselective Chlorination of Quinoline N-oxides. Journal of Organic Chemistry. (Contextual grounding for N-oxide route).

Sources

- 1. 17282-04-1|2-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 2. 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

- 3. scribd.com [scribd.com]

- 4. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 5. 1041423-28-2|3-Chloro-6-fluoroisoquinoline|BLD Pharm [bldpharm.com]

- 6. 1824318-90-2|2,4-Dichloro-7-fluoroquinoline|BLD Pharm [bldpharm.com]

Strategic Synthesis & Application of 2-Chloro-3-Fluoroquinoline in PRMT5 Inhibitor Design

Executive Summary: The Fluorinated Scaffold Advantage

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical synthetic lethal target in oncology, particularly for MTAP-deleted cancers (e.g., glioblastoma, pancreatic cancer). A recurring challenge in PRMT5 inhibitor design is balancing potency with metabolic stability and blood-brain barrier (BBB) penetration.

The 2-chloro-3-fluoroquinoline scaffold represents a "privileged intermediate" in this domain. The C3-fluorine atom serves two pivotal roles:

-

Metabolic Blocking: It obstructs the oxidative metabolism (P450-mediated) often observed at the electron-rich C3 position of the quinoline ring.

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the ring nitrogen and modulates the reactivity of the C2-chlorine, fine-tuning the kinetics of downstream nucleophilic aromatic substitutions (

).

This guide details a robust, scalable synthetic route for this intermediate and its subsequent application in generating PRMT5 inhibitor libraries.

Structural Rationale & Retrosynthesis

To access the this compound core (Target 1 ), we employ a retrosynthetic disconnection that prioritizes the availability of fluorinated starting materials over late-stage fluorination, which is often non-selective.

Retrosynthetic Logic:

-

Disconnection 1 (C-Cl): The C2-chlorine is installed via deoxychlorination of the lactam (2-quinolone) precursor.

-

Disconnection 2 (Ring Closure): The heterocyclic ring is formed via a Knorr-type cyclization of an N-aryl-2-fluoromalonamide.

-

Starting Materials: Aniline and Diethyl 2-fluoromalonate.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy prioritizing early-stage fluorine incorporation to avoid regioselectivity issues later.

Technical Protocol: Synthesis of this compound

This protocol is designed for gram-to-multigram scale, prioritizing purity profiles suitable for pharmaceutical applications.

Phase 1: Formation of 3-Fluoro-2-Quinolone (The "Knorr" Cyclization)

This step involves the condensation of aniline with diethyl 2-fluoromalonate followed by intramolecular cyclization. Note that unlike standard malonates, the fluorinated variant is less nucleophilic, requiring higher thermal activation.

Reagents:

-

Aniline (1.0 equiv)

-

Diethyl 2-fluoromalonate (1.1 equiv)

-

Solvent: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA). Recommendation: PPA is preferred for lab scale to avoid high-boiling solvent removal.

Step-by-Step Methodology:

-

Amidation: In a round-bottom flask, mix aniline and diethyl 2-fluoromalonate. Heat to 140°C for 2-3 hours with a Dean-Stark trap to remove ethanol. This yields the intermediate mono-amide.

-

Cyclization: Cool the mixture to 80°C. Add Polyphosphoric Acid (PPA) (approx. 5g per 1g of reactant).[1]

-

Ring Closure: Heat the mixture to 120–130°C for 4 hours. The PPA acts as both solvent and Lewis acid catalyst, driving the electrophilic attack on the aromatic ring.

-

Checkpoint: Monitor via LC-MS. Look for the mass of the quinolone (

).

-

-

Workup: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring (Exothermic!). Neutralize with 50% NaOH solution to pH 5-6.

-

Isolation: The product, 3-fluoro-2-quinolone , will precipitate as an off-white solid. Filter, wash with water, and dry under vacuum.

Phase 2: Deoxychlorination (The Activation)

This is the critical step to generate the reactive chloride handle.

Reagents:

-

3-Fluoro-2-quinolone (Intermediate from Phase 1)

-

Phosphorus Oxychloride (

) (5.0 equiv) - Acts as reagent and solvent. -

Catalyst: DMF (Cat. amount, 2-3 drops) - Forms the Vilsmeier-Haack type active species.

Step-by-Step Methodology:

-

Setup: Place the dried 3-fluoro-2-quinolone in a dry flask under Argon.

-

Addition: Add

carefully. Add catalytic DMF. -

Reaction: Heat to reflux (105°C) for 2–4 hours.

-

Quenching (CRITICAL SAFETY):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of crushed ice/water. Do not add water to the flask.

-

Maintain temperature <20°C during quenching to prevent violent hydrolysis.

-

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with sat.[1]

and brine.[1] -

Purification: Dry over

and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Process Safety & Critical Parameters

| Parameter | Specification | Rationale |

| Moisture-free glassware; Fume hood mandatory. | ||

| Cyclization Temp | 120–130°C (PPA method) | Lower temps result in incomplete ring closure; higher temps (>160°C) cause tarring. |

| Regioselectivity | Substituted Anilines | If using meta-substituted aniline, a mixture of 5- and 7-substituted quinolines will form. Isomers must be separated by HPLC. |

| Fluorine Stability | Avoid strong Lewis acids at >150°C | Although C-F is strong, extreme conditions can lead to defluorination or halogen exchange. |

Downstream Application: Synthesis of PRMT5 Inhibitors

The this compound is not the drug; it is the electrophilic chassis . The final PRMT5 inhibitor is generated by displacing the C2-chlorine with a specific amine pharmacophore (often a diamine or chiral amine).

The Coupling Protocol

Reaction: Nucleophilic Aromatic Substitution (

Workflow:

-

Dissolve the quinoline intermediate in DMSO or NMP (polar aprotic solvents accelerate

). -

Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat to 100–120°C .

-

Note: The 3-fluoro group activates the C2 position inductively, making this reaction faster than in the non-fluorinated analog.

-

-

Result: The amine displaces the chlorine, yielding the 2-amino-3-fluoroquinoline core common in PRMT5 inhibitors.

Visualization: PRMT5 Inhibitor Assembly

Figure 2: The 3-fluoro group inductively stabilizes the transition state, facilitating the displacement of the C2-chlorine by the amine pharmacophore.

Analytical Validation

To ensure the integrity of the intermediate before coupling, the following analytical criteria must be met:

- NMR: A distinct singlet around -110 to -130 ppm (depending on solvent). Absence of this signal indicates defluorination.

- NMR: Characteristic quinoline proton signals. The disappearance of the broad NH lactam peak (approx 11-12 ppm) confirms conversion of the quinolone to the chloro-quinoline.

-

LC-MS: Presence of the characteristic Chlorine isotope pattern (

and

References

-

Synthesis of 2-Fluoromalonate Esters

- Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences

- Source: Organic Process Research & Development (ACS Public

-

URL:[Link]

-

POCl3 Chlorination Safety & Kinetics

- Title: POCl3 chlorination of 4-quinazolones (Analogous chemistry for quinolines)

- Source: PubMed / Semantic Scholar

-

URL:[Link]

-

SNAr Reactivity of Halo-Heterocycles

-

PRMT5 Inhibitor Structural Context

Sources

- 1. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. ChemAIRS to investigate synthesis strategy of PRMT5 inhibitor from Gilead Sciences — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 4. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Fluoroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Introduction of Fluorine at the 3-Position of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this class, fluoroquinolones have emerged as a particularly fruitful area of research, primarily due to the profound impact of fluorine substitution on the physicochemical and biological properties of the parent molecule. While the 6-fluoro substitution is most common and well-studied, the less conventional 3-fluoroquinoline scaffold has garnered increasing interest as a privileged core for the development of novel therapeutics with diverse applications.

This technical guide provides a comprehensive overview of the 3-fluoroquinoline scaffold in medicinal chemistry, delving into its synthesis, multifaceted biological activities, and burgeoning applications beyond its antibacterial origins. We will explore the nuanced structure-activity relationships (SAR) that govern its efficacy and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

I. Synthesis of the 3-Fluoroquinoline Core and Its Derivatives

The synthetic accessibility of the 3-fluoroquinoline scaffold is a critical factor in its exploration and development. While the introduction of fluorine into aromatic rings can be challenging, several strategies have been employed for the synthesis of 3-fluoroquinolones.

One common approach involves the modification of pre-existing quinolone structures. For instance, the carboxylic acid group at the C-3 position of a quinolone can be converted into various heterocyclic moieties, a strategy that has been extensively reviewed.[2]

A more direct, albeit challenging, approach is the de novo synthesis of the 3-fluoroquinoline core. This often involves the use of specialized fluorinating reagents. For example, electrophilic fluorination using reagents like NF4BF4 can introduce fluorine onto an aromatic ring, although controlling the regioselectivity to favor the 3-position of a quinoline precursor is a significant synthetic hurdle.[3][4]

A general and widely applicable method for the synthesis of the quinolone core is the Gould-Jacobs reaction.[5] While not specific to 3-fluoroquinolines, this methodology can be adapted by using appropriately fluorinated starting materials.

Generalized Synthetic Scheme for Quinolone Core Synthesis (Gould-Jacobs Reaction): A typical synthesis starts with an appropriately substituted aniline which is reacted with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form the quinolone ring system. Subsequent hydrolysis yields the quinoline-3-carboxylic acid.

Experimental Protocol: General Synthesis of a 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid [6]

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

A mixture of an appropriately substituted aniline and diethyl ethoxymethylenemalonate is heated.

-

The resulting intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis to 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).[6]

-

Stir the reaction mixture under reflux for 2 hours.[6]

-

After cooling to room temperature, filter the mixture to remove any insoluble material.[6]

-

Acidify the filtrate to a pH of 4 using 2N hydrochloric acid to precipitate the product.[6]

-

Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum to yield the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6]

Diagram of the Gould-Jacobs Reaction for Quinolone Synthesis:

Caption: Generalized Gould-Jacobs reaction for the synthesis of the quinolone core.

II. Antibacterial Applications: A Refined Approach to Targeting Bacterial Topoisomerases

The hallmark of fluoroquinolone antibiotics is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death. The 3-fluoroquinoline scaffold retains this fundamental mechanism of action.

The antibacterial spectrum of fluoroquinolones is influenced by the substituents at various positions of the quinoline ring. While the 6-fluoro substitution is known to enhance activity against a broad range of bacteria, the specific impact of a 3-fluoro group on the antibacterial spectrum is an area of ongoing research.

Mechanism of Antibacterial Action: 3-Fluoroquinolones, like their 6-fluoro counterparts, form a ternary complex with the bacterial topoisomerase and DNA. This complex stabilizes the cleaved DNA strands, preventing their re-ligation and leading to the accumulation of double-strand breaks.

Structure-Activity Relationship (SAR) in Antibacterial 3-Fluoroquinolones:

-

C-7 Position: The substituent at the C-7 position is crucial for the potency and spectrum of antibacterial activity. Typically, a piperazine ring or a similar nitrogen-containing heterocycle at this position enhances activity against Gram-negative bacteria.

-

N-1 Position: Small alkyl or cycloalkyl groups at the N-1 position are generally favorable for antibacterial activity.

-

C-3 Position: While the carboxylic acid at C-3 is essential for binding to the enzyme-DNA complex, modifications of this group to form bioisosteric heterocycles can modulate the activity and pharmacokinetic properties of the resulting compounds.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis system

Procedure:

-

On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a solvent control.

-

Add diluted E. coli DNA gyrase to all tubes except for a negative control (no enzyme).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

III. Anticancer Applications: Repurposing a Scaffold for Oncology

A significant and exciting development in the field of fluoroquinolone chemistry is the discovery of their potent anticancer activities.[8] This has led to the exploration of 3-fluoroquinoline derivatives as a new class of antineoplastic agents.

Mechanism of Anticancer Action: The primary mechanism of anticancer activity for many fluoroquinolones is the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[8] Inhibition of topoisomerase II in cancer cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[9]

Some 3-fluoroquinoline derivatives have also been shown to exert their anticancer effects through other mechanisms, such as the inhibition of microRNA-21 (miRNA-21), an oncomiR that is overexpressed in many cancers.

Structure-Activity Relationship (SAR) in Anticancer 3-Fluoroquinolones:

-

C-3 Position: Modification of the C-3 carboxylic acid to various heterocyclic moieties has been a successful strategy to enhance anticancer activity.

-

C-7 Position: The nature of the substituent at the C-7 position significantly influences the antiproliferative potency.

-

N-1 Position: Modifications at the N-1 position can also modulate the anticancer activity.

Table 1: Antiproliferative Activity of Selected Fluoroquinolone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound A36 | HeLa | 1.76 | [10] |

| A549 | 4.89 | [10] | |

| HCT116 | 2.54 | [10] | |

| MCF-7 | 13.0 | [10] | |

| HepG2 | 4.21 | [10] | |

| U2OS | 3.88 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-fluoroquinoline test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of Topoisomerase II Inhibition by 3-Fluoroquinolones:

Caption: Mechanism of anticancer activity via topoisomerase II inhibition.

IV. Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizons

Beyond their established antibacterial and emerging anticancer roles, 3-fluoroquinolones are being investigated for other therapeutic applications, including as antiviral and neuroprotective agents.

Antiviral Activity: Fluoroquinolones have demonstrated antiviral activity against a range of viruses, including RNA viruses like dengue, Zika, and hepatitis C.[10][11] The proposed mechanisms of antiviral action are not fully elucidated but may involve the inhibition of viral entry or viral helicase activity.[10] The introduction of an aryl group at the piperazine moiety of fluoroquinolones has been shown to shift the activity from antibacterial to antiviral, with specific action against HIV.[12] While data specifically on 3-fluoroquinolones is still emerging, the adaptability of the quinolone scaffold suggests that targeted modifications could lead to potent antiviral agents. However, it is important to note that some studies have found the antiviral activity of certain fluoroquinolones against viruses like SARS-CoV-2 to be limited.[11][13]

Neuroprotective Effects: The neurotoxicity of some fluoroquinolones is a known side effect.[7] However, paradoxically, there is also growing interest in the potential neuroprotective effects of certain quinolone derivatives. Neuroinflammation is a key factor in the pathogenesis of several neurodegenerative diseases.[10] Some fluoroquinolones have been shown to possess immunomodulatory activities, including the ability to modulate neuroinflammatory pathways.[14] For example, they can inhibit the release of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.[10][15] This suggests that appropriately designed 3-fluoroquinolones could be developed as novel therapeutic agents for neurodegenerative disorders.

V. Conclusion and Future Perspectives

The 3-fluoroquinoline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. While its historical roots lie in antibacterial drug discovery, the scaffold's potential extends far beyond this initial application. The demonstrated anticancer activity, coupled with emerging evidence of antiviral and neuroprotective potential, underscores the importance of continued research in this area.

Future efforts should focus on several key areas:

-

Development of novel and efficient synthetic methodologies for the de novo construction of the 3-fluoroquinoline core to facilitate the generation of diverse compound libraries.

-

In-depth structure-activity relationship studies to elucidate the precise role of the 3-fluoro substituent and to guide the rational design of more potent and selective compounds for specific therapeutic targets.

-

Comprehensive biological evaluation of 3-fluoroquinoline derivatives in a wider range of disease models to fully explore their therapeutic potential.

-

Investigation of novel mechanisms of action to uncover new therapeutic opportunities and to overcome existing drug resistance.

The 3-fluoroquinoline scaffold is a testament to the power of medicinal chemistry to repurpose and refine existing molecular frameworks to address a multitude of unmet medical needs. As our understanding of the intricate interplay between chemical structure and biological function grows, so too will the potential of this remarkable scaffold to yield the next generation of innovative medicines.

References

[3] Christe, K. O., & Schack, C. J. (1983). Method for Introducing Fluorine into an Aromatic Ring. DTIC. [Link]

[4] Christe, K. O., & Schack, C. J. (1984). Method for introducing fluorine into an aromatic ring. Google Patents.

[10] Kim, N., Yoo, H.-S., Ju, Y.-J., Oh, M. S., Lee, K.-T., Inn, K.-S., Kim, N.-J., & Lee, J. K. (2018). Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model. Biomolecules & Therapeutics, 26(2), 210–217. [Link]

[13] Smee, D. F., Jung, K.-H., Lee, C.-C., Wong, M.-H., & Tesfay, M. G. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 13(1), 8. [Link]

[11] Smee, D. F., Jung, K.-H., Westover, J. B., & Gowen, B. B. (2018). Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses. Viruses, 10(11), 633. [Link]

[16] Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004. [Link]

[1] Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

[7] Gürbay, A., & Ak, E. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54593. [Link]

[17] U.S. Patent No. 4,822,801. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

[5] Olar, R., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. [Link]

[2] Hrytsenko, O., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(3), 625. [Link]

[8] Sgorbini, B., et al. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 24(13), 10996. [Link]

[12] Richter, S., Parolin, C., Palumbo, M., & Palù, G. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 111–116. [Link]

[18] Van Bambeke, F., Tulkens, P. M., & Courvalin, P. (2005). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 11(9), 683–695. [Link]

[19] Wikipedia contributors. (2024, May 15). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, May 15, 2024, from [Link]

[20] Chrzanowska, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]

[21] Al-Malky, H. S., et al. (2023). Fluoroquinolone-Associated Movement Disorder: A Literature Review. Journal of Clinical Medicine, 12(11), 3743. [Link]

[14] Al-Shabib, N. A., et al. (2023). Immunomodulatory Activities of Fluoroquinolones. ResearchGate. [Link]

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

[9] Kassab, A. E., Gomaa, R. M., & Gedawy, E. M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

[22] University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

[23] Surineni, G., et al. (2016). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Bioorganic & medicinal chemistry letters, 26(15), 3654–3659. [Link]

[24] Hrytsenko, O., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(9), 263. [Link]

[15] Al-kuraishy, H. M., et al. (2022). Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. Medicina (Kaunas, Lithuania), 58(11), 1600. [Link]

[25] Chrzanowska, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 29(15), 3538. [Link]

[26] Ciobica, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(8), 1749. [Link]

ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

[27] Li, T., et al. (2009). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2173. [Link]

[28] Akova, M., et al. (1999). In Vitro Activities of Six New Fluoroquinolones against Brucella melitensis. Antimicrobial Agents and Chemotherapy, 43(10), 2568–2569. [Link]

[29] Etminan, M., et al. (2019). Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. Neurology. Clinical practice, 9(2), 117–123. [Link]

[30] Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC advances, 3(44), 21746–21798. [Link]

[31] E-Hameed, R. M. A., et al. (2020). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 64(12), e01438-20. [Link]

[32] Jonkman, J. E., & Poincloux, R. (2016). An introduction to the wound healing assay using live-cell microscopy. Cell adhesion & migration, 10(5), 530–540. [Link]

[33] Rennes Institute of Chemical Sciences. (n.d.). Methodologies, tools for synthesis - Fluorine chemistry. Retrieved from [Link]

[34] Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]

[35] Sharma, V., & Garg, S. (2012). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. ResearchGate. [Link]

[36] Bălășeanu, A.-M., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 13(9), 1364. [Link]

[37] Beutner, G. L., & Young, I. S. (2024). The carboxylic acid used in the synthesis of ivacaftor, 4 - oxo - 1 , 4 - dihydroquinoline - 3 carboxylic acid, is activated with TCFH and NMI to afford an acyl imidazolium ion intermediate - its reactivity towards nucleophilic acyl substitution is high, since the leaving group is NMI, which is very weakly basic. Organic Process Research & Development, 28(4), 1435–1446. [Link]

[38] Al-Worafi, Y. M. (2022). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Research Journal of Pharmacy and Technology, 15(12), 5675-5679. [Link]

[39] BIOCEV. (n.d.). Topoisomerase II inhibitors. Retrieved from [Link]

[40] El-Sayed, M. A. A., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Molecules (Basel, Switzerland), 26(7), 2028. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing - Article (Preprint v1) by Hassa Iftikhar | Qeios [qeios.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 7. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model / Biomolecules & Therapeutics, 2018 [sci-hub.box]

- 11. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0078362B1 - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them - Google Patents [patents.google.com]

- 17. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 18. topogen.com [topogen.com]

- 19. nanobioletters.com [nanobioletters.com]

- 20. clyte.tech [clyte.tech]

- 21. Fluoroquinolone-Associated Movement Disorder: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 23. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. In Vitro Activities of Six New Fluoroquinolones against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Comparative neurological safety of fluoroquinolones versus therapeutic alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Methodologies, tools for synthesis - Fluorine chemistry | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]

- 34. bitesizebio.com [bitesizebio.com]

- 35. researchgate.net [researchgate.net]

- 36. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 37. chegg.com [chegg.com]

- 38. rjptonline.org [rjptonline.org]

- 39. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 40. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 2-Chloro-3-fluoroquinoline: A Technical Guide for Chemical Researchers

For professionals engaged in the intricate world of drug discovery and novel compound synthesis, a comprehensive understanding of the chemical entities they work with is paramount. This guide provides an in-depth technical overview of 2-chloro-3-fluoroquinoline, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes critical safety and handling information from structurally related compounds, namely fluoroquinolones, 2-chloroquinolines, and 2-chloro-3-fluoropyridines. This approach, grounded in established chemical principles, offers a robust framework for risk assessment and safe laboratory practice.

Compound Profile and Inferred Physicochemical Properties

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale and Supporting Data from Analogues |

| Molecular Formula | C₉H₅ClFN | Based on the chemical name. |

| Molecular Weight | ~181.59 g/mol | Calculated from the molecular formula. For comparison, 2-chloro-5-fluoropyridine has a molecular weight of 131.53 g/mol .[1] |

| Appearance | Likely a solid at room temperature. | Quinolines and their halogenated derivatives are often crystalline solids. |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. | The aromatic rings and halogen substituents contribute to its lipophilic nature. Fluoroquinolones, a related class, exhibit varying solubility.[2][3] |

| Boiling Point | Expected to be elevated. | For reference, the boiling point of 2-chloro-3-fluoropyridine is 80 °C at 110 hPa.[4] |

| Flash Point | Likely to be a combustible solid. | 2-Chloro-3-fluoropyridine has a flash point of 63 °C (closed cup).[4] |

Hazard Identification and Classification: A Synthesized Approach

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from related compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and potential organ toxicity.

Inferred GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5] This is a common classification for many substituted heterocyclic compounds.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Halogenated aromatic compounds can be irritating to the skin upon contact.[6]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract.[1]

It is also prudent to consider the potential for long-term health effects, although specific data is lacking. The fluoroquinolone class of antibiotics, which shares a quinoline core, has been associated with a range of adverse effects, including effects on the central nervous system, gastrointestinal system, and the potential for tendon damage with prolonged exposure.[7][8][9][10][11][12] While the direct relevance to a non-antibiotic quinoline derivative is not established, it underscores the need for cautious handling.

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is critical to mitigate the risks associated with this compound. The following protocols are derived from best practices for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[13][14][15][16]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield to protect against splashes and dust.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when generating dust, consider a chemical-resistant apron or coveralls.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is unavoidable and engineering controls are insufficient, a properly fitted respirator (e.g., an N95 or higher) should be used.[15]

Caption: Recommended PPE Donning and Doffing Workflow.

Engineering Controls

-

Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in good working order.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Proactive Response Plan

Preparedness is key to effectively managing any accidental exposure or release.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][18]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For larger fires, use water spray, fog, or alcohol-resistant foam.[19] Fluorinated compounds themselves can be used as fire extinguishing agents due to their ability to interrupt the chemical reaction of a fire.[20][21]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[22]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.1. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[22]

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. For larger spills, cordon off the area and contact environmental health and safety personnel.

Caption: General Spill Response Workflow.

Toxicological and Reactivity Profile: An Informed Perspective

Toxicological Information

While no specific toxicological data exists for this compound, the fluoroquinolone class of antibiotics provides some insight into potential biological effects. These compounds can cause a range of adverse reactions, including gastrointestinal issues, central nervous system effects, and in rare cases, more severe events like tendon rupture and cardiac arrhythmias.[7][8][9][10][11][12] It is important to note that these effects are associated with the therapeutic use of these drugs and may not directly translate to the occupational hazards of a related but distinct chemical compound. However, this information reinforces the need for stringent safety measures to prevent any level of exposure.

Reactivity Data

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions.[17]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen chloride, hydrogen fluoride, carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Reactivity with Chlorine: Studies on the reaction of fluoroquinolones with aqueous chlorine have shown that the piperazine ring, a common feature in many fluoroquinolones, is reactive.[23] While this compound lacks this specific moiety, the potential for reaction with chlorinating agents should be considered, especially in waste streams.

Disposal Considerations

All waste materials containing this compound should be handled as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste treatment, storage, and disposal facility.

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product itself.

Conclusion

The responsible and safe handling of novel chemical entities like this compound is a cornerstone of successful research and development. While a dedicated MSDS is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for establishing robust safety protocols. By adhering to the principles of hazard identification, risk assessment, and the consistent use of appropriate engineering controls and personal protective equipment, researchers can confidently and safely explore the potential of this and other new chemical frontiers.

References

-

Goh, S. L., et al. (2021). Fluoroquinolone antibiotics and adverse events. Australian Prescriber, 44(5), 161–164. Retrieved from [Link]

-

Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 13(1), 54–61. Retrieved from [Link]

-

Jones, S. A., & Moore, V. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Journal of Pharmacy Practice, 35(4), 549-554. Retrieved from [Link]

-

Airgas. (2021, March 25). Safety Data Sheet. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fluoroquinolones. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Lipsky, B. A., & Baker, C. A. (1999). Fluoroquinolone toxicity profiles: a review focusing on newer agents. Clinical Infectious Diseases, 28(2), 352–364. Retrieved from [Link]

-

Vasile, B. S., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceuticals, 14(9), 845. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Coaching and Training Frontline Health Care Professionals. Retrieved from [Link]

-

Kidde Fire Systems. (2022, September 11). Safety Data Sheet Fluoro-K™ Fire Suppression Clean Agent. Retrieved from [Link]

-

European FluoroCarbons Technical Committee. (n.d.). Fire Fighting. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Quinolone Antibiotics in Various Environments. Retrieved from [Link]

-

Health Service Executive. (2024, August 21). Infection prevention and control recommendations for the use of Personal Protective Equipment (PPE). Retrieved from [Link]

-

European Centre for Disease Prevention and Control. (2014). Safe use of personal protective equipment in the treatment of infectious diseases of high consequence. Retrieved from [Link]

-

vfdb. (2022, November). Recommendations for fire brigade response when at risk through chlorine. Retrieved from [Link]

-

Miller, L. G. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1629. Retrieved from [Link]

-

Stratton, C. W. (1992). Fluoroquinolone antibiotics: properties of the class and individual agents. Clinical Therapeutics, 14(3), 348-375. Retrieved from [Link]

-

Rowin, E. J., et al. (2020). Personal Protective Equipment (PPE) Guidelines, adaptations and lessons during the COVID-19 pandemic. Journal of the American College of Cardiology, 76(14), 1679-1691. Retrieved from [Link]

-

Control Fire Systems. (n.d.). Fluoro-K Clean Agent: The Eco-Friendly Fire Suppression System for Any Industry. Retrieved from [Link]

-

Dodd, M. C., & Huang, C. H. (2007). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 41(20), 7054-7062. Retrieved from [Link]

-

Duncan, F. (2018, June 4). How would the fire brigade cope with a major chlorine trifluoride 'leak'?. Quora. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

-

Leone, R., et al. (2003). Adverse drug reactions related to the use of fluoroquinolone antimicrobials: an analysis of spontaneous reports and fluoroquinolone consumption data from three Italian regions. Drug Safety, 26(2), 109-120. Retrieved from [Link]

-

Cielecka-Piontek, J., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Pharmacological Reports, 68(3), 528-535. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 101. Retrieved from [Link]

-

Vasile, B. S., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8652. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fluoroquinolone toxicity profiles: a review focusing on newer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdc.gov [cdc.gov]

- 14. ecdc.europa.eu [ecdc.europa.eu]

- 15. Personal Protective Equipment (PPE) Guidelines, adaptations and lessons during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdc.gov [cdc.gov]

- 17. fishersci.com [fishersci.com]

- 18. cdn.pfizer.com [cdn.pfizer.com]

- 19. controlfiresystems.com [controlfiresystems.com]

- 20. fluorocarbons.org [fluorocarbons.org]

- 21. kordfire.com [kordfire.com]

- 22. airgas.com [airgas.com]

- 23. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Fluoroquinoline Scaffold: Emerging Biological Activities and Synthetic Pathways

[1]

Executive Summary

While fluorine substitution at the C-6 position of the quinoline ring revolutionized antibiotic therapy (fluoroquinolones), the C-3 position has historically been less explored due to synthetic challenges.[1] However, recent advances (2024–2025) have unlocked the 3-fluoroquinoline (3-FQ) scaffold, revealing unique properties:

-

Metabolic Stability: 3-F substitution blocks metabolic oxidation at the electron-rich C-3 position without the high hERG toxicity associated with other isomers.

-

Antimalarial Potency: 3-fluoro-4-aminoquinoline derivatives show superior activity against liver-stage Plasmodium parasites compared to non-fluorinated analogs.

-

Kinase Inhibition: 3-FQ derivatives are effective inhibitors of EGFR/VEGFR-2 and MEK kinases, offering a new vector for anticancer drug design.

Part 1: The Fluorine Effect & Structure-Activity Relationship (SAR)

The introduction of a fluorine atom at the 3-position of the quinoline ring induces specific electronic and steric changes that differ significantly from the 6-fluoro substitution found in Ciprofloxacin or Levofloxacin.

Metabolic Modulation (CYP450 Interaction)

Experimental data indicates that the position of fluorine on the quinoline ring dictates its interaction with Cytochrome P450 enzymes, specifically CYP2A6.

-

5-, 6-, and 8-fluoroquinolines: Strong inhibitors of CYP2A6.[2]

-

3-fluoroquinoline: Weak to negligible inhibition.[2] Implication: 3-FQ derivatives are less likely to cause drug-drug interactions (DDIs) involving CYP2A6 substrates, making them a safer scaffold for combination therapies.

hERG Toxicity Profile

In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), the Left-Hand Side (LHS) of the molecule is critical.

-

3-fluoroquinoline LHS: exhibited a significantly better hERG safety profile (IC50 > 300 µM) compared to 6-fluoro analogs, albeit with a trade-off in antibacterial potency against S. aureus. This suggests the 3-FQ scaffold is better suited for non-antibiotic indications (e.g., oncology) where hERG liability is a major attrition factor.

Antimalarial Efficacy

Tethering a fluorine atom to the C-3 position of 4-aminoquinolines creates a "fluoroaminoquinoline" class.

Part 2: Comparative Data Analysis

The following table summarizes the biological activity of key 3-fluoroquinoline derivatives compared to reference standards.

Table 1: Biological Activity Profile of 3-Fluoroquinoline Derivatives

| Compound Class | Target / Assay | Activity Metric (IC50) | Reference Standard | Notes |

| 3-Fluoro-4-aminoquinoline | P. berghei (Liver Stage) | 0.31 µM | Chloroquine (Variable) | 92% reduction in liver load (in vivo).[3] |

| 3-Fluoroquinoline NBTI | hERG Channel (Cardiotoxicity) | > 300 µM | 6-Fluoro analogs (~85 µM) | Superior cardiac safety profile.[4] |

| 3-FQ Kinase Inhibitor | EGFR Kinase | Sub-micromolar | Gefitinib | Induces apoptosis in cancer cell lines. |

| 3-Fluoroquinoline (Core) | CYP2A6 Inhibition | Weak Inhibition | 6-Fluoroquinoline (Strong) | Low potential for metabolic DDI. |

Part 3: Synthetic Pathways

The synthesis of 3-fluoroquinolines has historically been difficult.[1] Two primary modern workflows have emerged: the Decarboxylative Mannich-Type Reaction and Ring Expansion .

Workflow Diagram: Synthesis of 3-Fluoroquinolines

Caption: Dual synthetic pathways for 3-fluoroquinoline scaffolds via Yb(OTf)3 catalysis or Indole ring expansion.

Detailed Protocol: Yb(OTf)3-Promoted Synthesis

Source: Adapted from Yasuno et al., New J. Chem., 2025.[3][5][6][7]

Objective: One-pot synthesis of 3-fluoroquinoline from

Reagents:

-

-difluoro-

-

N-aryl imine (1.0 equiv)

-

Ytterbium(III) triflate [Yb(OTf)

] (10 mol%) -

Solvent: Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the N-aryl imine (1.0 mmol) in dry DCE (5 mL).

-

Catalyst Addition: Add Yb(OTf)

(0.1 mmol) to the solution. Stir at room temperature for 10 minutes to activate the imine. -

Reactant Addition: Slowly add the

-difluoro- -

Reaction: Heat the mixture to reflux (80–90°C) for 6–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (4:1).

-

Work-up: Cool the reaction mixture to room temperature. Quench with saturated aqueous NaHCO

. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine organic layers and dry over anhydrous Na

SO -

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the pure 3-fluoroquinoline derivative.

Part 4: Experimental Bioassays

To validate the biological activity of synthesized 3-fluoroquinoline derivatives, the following assays are standard.

In Vitro Antimalarial Assay (Liver Stage)

Target: Plasmodium berghei or P. falciparum.

Protocol:

-

Cell Culture: Maintain HepG2 (human hepatoma) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Infection: Seed HepG2 cells (20,000 cells/well) in a 96-well plate. Incubate for 24 hours. Add Plasmodium sporozoites (isolated from dissected mosquito salivary glands) to the wells.

-

Drug Treatment: 2 hours post-infection, wash wells to remove non-invaded sporozoites. Add the test 3-fluoroquinoline derivative at serial dilutions (e.g., 0.01 µM to 10 µM). Include Chloroquine as a positive control.

-

Incubation: Incubate for 48 hours to allow parasite development into schizonts.

-

Quantification: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-HSP70 antibody (parasite marker) and DAPI (host nuclei).

-

Analysis: Count the number of exoerythrocytic forms (EEFs) using high-content fluorescence microscopy. Calculate IC50 based on the reduction of EEFs compared to vehicle control.

Kinase Inhibition Assay (EGFR/VEGFR-2)

Protocol:

-

Enzyme Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, and 0.02% Brij-35. -

Substrate: Add Poly(Glu,Tyr) substrate and ATP (at Km concentration) to the wells.

-

Inhibitor: Add the 3-fluoroquinoline derivative (dissolved in DMSO) at varying concentrations.

-

Initiation: Add recombinant EGFR or VEGFR-2 kinase enzyme to initiate the reaction. Incubate at room temperature for 1 hour.

-

Detection: Add the ADP-Glo™ Reagent (Promega) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Readout: Add the Kinase Detection Reagent to convert ADP to ATP, which is measured via luciferase/luciferin luminescence.

-

Calculation: Plot luminescence vs. log[Inhibitor] to determine IC50.

References

-

Yasuno, Y., et al. (2025). Yb(OTf)3-promoted synthesis of 3-fluoroquinoline via a decarboxylative Mannich-type reaction.[3][5][6][7][8] New Journal of Chemistry, 49, 19489-19497.[3][5][6]

-

Solaja, B. A., et al. (2018). Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials? Journal of Medicinal Chemistry, 61(4), 1595-1608.[3]

-

Tawfik, S. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study.[6] RSC Advances, 14, 26325-26339.[6]

-

Kawai, K., et al. (2025). The Influence of Quinolines on Coumarin 7-Hydroxylation in Bovine Liver Microsomes and Human CYP2A6.[2] ResearchGate (Preprint/Article).

-

Basanova, E. I., et al. (2024). Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. RSC Medicinal Chemistry, 15, 3196-3211.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. æå大å¦è¬å¦é¨ è¬åå¦ã»å»è¬ååå¦ç 究室 [setsunan.ac.jp]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-chloro-3-fluoroquinoline in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-3-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and overall efficacy.[2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and established experimental methodologies for solubility determination. We will explore the influence of the chloro and fluoro substituents on the quinoline core and how these features dictate interactions with a range of organic solvents. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of solubility, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a clinically effective therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability.[2] In the context of drug formulation, achieving a stable and effective concentration of the active pharmaceutical ingredient (API) in a suitable solvent system is paramount.

This compound, a member of the quinoline family, is a scaffold of interest in the development of novel therapeutic agents, including those with potential antibacterial and anticancer activities.[1][3] The presence of halogen atoms, specifically chlorine and fluorine, on the quinoline ring can significantly modulate its biological activity and pharmacokinetic profile.[4][5] Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a crucial step in its development pathway. This guide aims to provide researchers and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

Molecular Structure and Polarity of this compound

The this compound molecule consists of a bicyclic aromatic quinoline core, substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.

-

Quinoline Core: The quinoline ring system is inherently aromatic and relatively nonpolar, though the nitrogen atom introduces a degree of polarity and a site for hydrogen bonding.[6]

-

Halogen Substituents: Both chlorine and fluorine are electronegative atoms that induce a dipole moment in the C-Cl and C-F bonds. Fluorine is more electronegative than chlorine. These substitutions make the molecule more polar than the parent quinoline. The positions of these substituents are critical. The ortho- and meta-positioning of the chloro and fluoro groups, respectively, will create a specific electron density distribution across the molecule. The bulky nature of the chlorine atom compared to fluorine can also influence molecular packing and interactions.[7][8]

Overall, this compound can be classified as a moderately polar molecule. Its solubility will be dictated by a balance between the nonpolar character of the fused aromatic rings and the polar nature of the nitrogen atom and the halogen substituents.

Intermolecular Interactions and Solvent Selection

The solubility of this compound in a given organic solvent will depend on the ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces: These are present in all molecules and will be the dominant interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, and C-N bonds will lead to dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, allowing for interactions with protic solvents (e.g., alcohols).

Based on these considerations, we can make the following predictions about the solubility of this compound in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic quinoline core has some affinity for aromatic solvents like toluene through π-π stacking interactions, the polarity introduced by the halogens and the nitrogen atom will limit solubility in highly nonpolar solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with this compound. Dichloromethane, being a good solvent for many organic compounds, is likely to be effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can participate in hydrogen bonding with the nitrogen atom of the quinoline ring, in addition to dipole-dipole interactions. Shorter-chain alcohols are generally better solvents for polar compounds.

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): High solubility is predicted. DMSO and DMF are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds.

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Very Low | Mismatch in polarity. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | π-π stacking interactions possible with the quinoline ring. |

| Diethyl Ether | Slightly Polar | Moderate | Ether oxygen can act as a hydrogen bond acceptor. |

| Dichloromethane | Polar Aprotic | Good | Effective at solvating moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Good | Carbonyl group allows for dipole-dipole interactions. |

| Acetone | Polar Aprotic | Good | Strong dipole moment. |

| Acetonitrile | Polar Aprotic | Moderate to Good | Polar nature facilitates dissolution. |

| Methanol | Polar Protic | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity. |

| Isopropanol | Polar Protic | Good | Increased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar solvent with a strong ability to solvate a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Exceptionally strong polar aprotic solvent. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[9][10] After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Shake-flask method workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-